molecular formula C27H46 B1615951 20,29,30-Trinorlupane, (17alpha)- CAS No. 55199-72-9

20,29,30-Trinorlupane, (17alpha)-

Cat. No.: B1615951
CAS No.: 55199-72-9
M. Wt: 370.7 g/mol
InChI Key: XBNRGUOCXSKYLM-UHFFFAOYSA-N
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Description

Significance of Pentacyclic Triterpenoids in Contemporary Chemical and Biological Sciences

Pentacyclic triterpenoids are a class of naturally occurring compounds that have garnered significant attention in modern chemical and biological sciences. nih.govresearchgate.net These complex molecules, derived from the 30-carbon precursor squalene, are widely distributed in plants and fungi. nih.govrsc.org Their importance stems from a vast structural diversity which gives rise to a wide array of biological activities. researchgate.netbenthamdirect.com

Researchers have extensively investigated pentacyclic triterpenoids for their potential pharmacological applications. nih.gov Studies have highlighted their roles in various therapeutic areas, including anti-inflammatory, antiviral, hepatoprotective, and anticancer activities. rsc.orgwikipedia.org The multi-target approach of these compounds in preventing and treating metabolic and vascular diseases is a subject of ongoing research. nih.gov The inherent biological properties of pentacyclic triterpenoids have made them valuable leads in the discovery and development of new drugs. nih.gov However, challenges such as poor water solubility and limited bioavailability have prompted extensive research into their chemical modification to enhance their therapeutic potential. nih.govmdpi.com The continuous exploration of these compounds underscores their established and potential significance in medicinal chemistry and drug development. nih.gov

Structural Overview and Nomenclature of the Lupane (B1675458) Triterpenoid (B12794562) Skeleton

The lupane skeleton is a prominent member of the pentacyclic triterpenoid family. nih.gov Its fundamental structure consists of five fused rings: four six-membered (cyclohexane) rings and one five-membered (cyclopentane) ring. wikipedia.org This core structure, with the chemical formula C30H52, serves as the foundation for a variety of naturally occurring bioactive compounds. wikipedia.org

Lupane derivatives are distinguished by the pattern of substituents on this core skeleton. The nomenclature reflects these structural modifications. Key examples of naturally occurring lupane-type triterpenoids include lupeol (B1675499), betulin (B1666924), and betulinic acid, which are notably abundant in the bark of birch trees. nih.govwikipedia.org These compounds differ in the functional groups attached to the lupane framework, which significantly influences their biological activity. researchgate.net For instance, lupeol features a hydroxyl group at the C-3 position, while betulin is a diol, and betulinic acid is the carboxylic acid form of betulin. wikipedia.org The systematic study of these structures and their chemical interconversions is a central aspect of triterpenoid chemistry. nih.gov

Table 1: Prominent Lupane-Type Triterpenoids

Compound NameChemical FormulaKey Functional GroupsNatural Sources (Examples)
Lupane C30H52Core hydrocarbon skeleton-
Lupeol C30H50OC-3 hydroxyl groupBirch bark, mango peels, olives wikipedia.org
Betulin C30H50O2C-3 and C-28 hydroxyl groupsBirch bark wikipedia.org
Betulinic Acid C30H48O3C-3 hydroxyl group, C-28 carboxylic acidBirch bark nih.govwikipedia.org

Specific Contextualization of Norlupane Derivatives, including 20,29,30-Trinorlupane, (17alpha)-

Norlupane derivatives are a subclass of lupane triterpenoids characterized by the removal of one or more carbon atoms from the parent lupane skeleton. The prefix "nor-" in chemical nomenclature indicates this loss of a methyl or methylene (B1212753) group. The specific numbering in the name, such as "20,29,30-Trinor-", pinpoints the exact positions on the lupane structure from which these carbon atoms have been notionally removed.

20,29,30-Trinorlupane, (17alpha)- is a specific norlupane derivative with the chemical formula C27H46. The "(17alpha)-" designation refers to the stereochemistry at the 17th carbon atom, indicating that the hydrogen atom at this position is oriented below the plane of the ring system. This compound is also known by synonyms such as 18alpha(H)-22,29,30-Trisnorneohopane. axsyn.com While research on specific norlupane derivatives like this one is often highly specialized, they are significant in fields such as geochemistry, where they can serve as biomarkers, and in medicinal chemistry for the synthesis of novel compounds. nist.govmdpi.com The modification of the basic lupane structure, as seen in norlupanes, allows for the exploration of structure-activity relationships, potentially leading to compounds with enhanced or more specific biological activities. mdpi.com

Table 2: Chemical Data for 20,29,30-Trinorlupane, (17alpha)-

PropertyValueSource
CAS Number 55199-72-9 axsyn.com
Molecular Formula C27H46
Molecular Weight 370.66 g/mol axsyn.com
IUPAC Name 3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene
Synonyms 18alpha(H)-22,29,30-Trisnorneohopane axsyn.com

Properties

IUPAC Name

3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-23(2)13-8-15-25(4)21(23)12-16-27(6)22(25)11-10-20-19-9-7-14-24(19,3)17-18-26(20,27)5/h19-22H,7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNRGUOCXSKYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5(C4CCC5)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970525
Record name 3a,5a,5b,8,8,11a-Hexamethylicosahydro-1H-cyclopenta[a]chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55199-72-9
Record name 20,29,30-Trinorlupane, (17alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055199729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a,5a,5b,8,8,11a-Hexamethylicosahydro-1H-cyclopenta[a]chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 20,29,30 Trinorlupane, 17alpha and Its Derivatives

Strategies for the Construction of the Norlupane Carbon Skeleton

The construction of the fundamental norlupane carbon skeleton, which is characterized by the absence of three carbon atoms from the typical lupane (B1675458) framework, is a key challenge. While total synthesis from simple starting materials is conceivable, it is often a lengthy and complex process. Therefore, the majority of approaches rely on the modification of existing triterpenoid (B12794562) scaffolds. These strategies often involve skeletal rearrangements and carbon-carbon bond cleavage reactions to achieve the desired truncated structure.

One conceptual approach involves the strategic disconnection of the target molecule to identify suitable starting materials and key bond-forming or bond-breaking reactions. For instance, the norlupane skeleton can be envisioned as arising from a lupane precursor through the removal of the C-20, C-29, and C-30 carbons. This retrosynthetic analysis guides the selection of appropriate starting materials and synthetic transformations.

Semi-Synthetic Derivatization from Naturally Occurring Triterpenoid Precursors

The most prevalent and practical approach to obtaining 20,29,30-trinorlupane derivatives involves the semi-synthesis from abundant, naturally occurring pentacyclic triterpenoids. Betulin (B1666924), betulinic acid, and platanic acid are particularly valuable starting materials due to their structural similarity to the target norlupanes.

Chemical Modifications of Betulin and Betulinic Acid Derivatives leading to Norlupanes

Betulin and its oxidation product, betulinic acid, are readily available from the bark of birch trees and serve as versatile starting points for the synthesis of norlupane derivatives. The isopropenyl group at C-19 in the lupane skeleton is a key reactive handle for the necessary chemical transformations.

A common strategy involves the oxidative cleavage of the C-20(29) double bond in betulin or betulinic acid derivatives. This can be achieved through various methods, with ozonolysis being a particularly effective technique. wikipedia.orgmasterorganicchemistry.com The ozonolysis reaction cleaves the double bond, leading to the formation of a ketone at C-20, which is a key intermediate in the pathway to norlupanes. Subsequent reactions can then be employed to remove the remaining carbon atoms and establish the norlupane framework.

Furthermore, betulinic acid itself is a valuable precursor for creating diverse analogues. mdpi.comnih.govresearchgate.net For instance, chemical oxidation of betulinic acid can yield platanic acid, a 30-norlupane derivative, which can then be further modified. nih.gov

Transformations and Functionalization of Platanic Acid Derivatives

Platanic acid, which can be synthesized in one step from betulin or by oxidation of betulinic acid, is a crucial intermediate in the synthesis of 30-norlupane derivatives. nih.govresearchgate.net The presence of a keto group at C-20 and a carboxylic acid at C-28 in platanic acid offers multiple sites for chemical modification.

Researchers have explored various transformations of platanic acid to introduce new functional groups and create a library of norlupane compounds. For example, microbial transformations have been employed to hydroxylate the platanic acid skeleton at various positions, including C-7, C-11, C-15, and C-23, thereby increasing structural diversity. nih.gov

Skeletal Truncation and Rearrangement Reactions (e.g., Ozonolysis, Prins Reaction)

Skeletal truncation is the cornerstone of converting lupane-type triterpenoids into their norlupane counterparts. Ozonolysis stands out as a powerful and widely used method for this purpose. wikipedia.orgnumberanalytics.com This reaction specifically cleaves the double bond of the isopropenyl group, a characteristic feature of many lupane triterpenoids. masterorganicchemistry.com The initial product of ozonolysis is an ozonide, which is then typically worked up under reductive or oxidative conditions to yield aldehydes, ketones, or carboxylic acids. masterorganicchemistry.comorgsyn.org In the context of norlupane synthesis, ozonolysis of a betulin or betulinic acid derivative leads to a C-20 ketone, effectively removing two carbons (C-29 and C-30).

Stereoselective Synthesis and Control of Stereochemistry at C-17 and Related Centers

Achieving the desired stereochemistry, particularly at the C-17 position where the side chain is attached, is a critical aspect of synthesizing biologically active 20,29,30-trinorlupane derivatives. The (17alpha) configuration is often the target stereoisomer.

The stereochemical outcome of synthetic transformations can be influenced by several factors, including the choice of reagents, reaction conditions, and the inherent stereochemistry of the starting material. For instance, in reduction reactions of a C-20 ketone, the approach of the hydride reagent can be directed by the steric bulk of the surrounding ring system, potentially leading to the preferential formation of one diastereomer over another.

Furthermore, reactions that proceed through well-defined transition states, such as certain cyclization reactions, can offer a high degree of stereocontrol. The principles of asymmetric synthesis, including the use of chiral auxiliaries or catalysts, can also be employed to influence the stereochemistry at newly formed chiral centers.

Targeted Introduction of Functional Groups

To explore the structure-activity relationships of 20,29,30-trinorlupane derivatives, it is essential to have methods for the targeted introduction of various functional groups at different positions of the norlupane scaffold. The inherent functionality of the natural precursors often dictates the initial sites for modification.

For example, the hydroxyl group at C-3 in many triterpenoid starting materials is a common site for derivatization. It can be oxidized to a ketone or esterified with a wide range of carboxylic acids to introduce different substituents. Similarly, the carboxylic acid group at C-28 in derivatives of betulinic acid can be converted to amides, esters, or other functional groups.

The introduction of functional groups onto the carbon skeleton at positions that are not initially functionalized often requires more elaborate synthetic strategies. This may involve the use of modern synthetic methodologies such as C-H activation, which allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds.

Synthesis of Amino and Amido Derivatives

The introduction of amino and amido groups onto the 20,29,30-trinorlupane, (17alpha)- framework has been achieved primarily through modifications at the C-3, C-17 (via the C-28 carboxyl group), and C-20 positions, starting from its natural precursor, platanic acid. nih.gov

One key strategy involves the derivatization of the C-28 carboxylic acid of 3-O-acetyl-platanic acid to form a variety of amides. researchgate.net This is typically achieved by activating the carboxylic acid, for instance by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. researchgate.net A study describes the synthesis of a library of amides using this approach, with the resulting compounds evaluated for their cytotoxic effects. researchgate.net

Another approach focuses on the modification of the C-20 carbonyl group. Amino derivatives have been successfully synthesized from platanic acid. nih.gov For example, reductive amination of the C-20 ketone can introduce an amino group at this position. One study reported the preparation of a series of 30-norlupan derivatives, including (3β, 20R)-3-acetyloxy-20-amino-30-norlupan-28-oate, and evaluated their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov The synthesis of these amino derivatives often involves the formation of an intermediate oxime at the C-20 position, which is then reduced to the corresponding amine. nih.gov

The following table summarizes the synthesis of selected amido derivatives starting from 3-O-acetyl-platanic acid. researchgate.net

AmineProductYield (%)
N-methylpiperazine3-O-acetyl-platanic acid N-methylpiperazinyl amide76
Piperazine3-O-acetyl-platanic acid piperazinyl amide-
Homopiperazine3-O-acetyl-platanic acid homopiperazinyl amide-

Yields were reported as isolated yields. A dash indicates that the specific yield was not provided in the primary literature.

Preparation of Oxime and Other Nitrogen-Containing Moieties

The C-20 carbonyl group of the 20,29,30-trinorlupane, (17alpha)- skeleton is a prime site for the introduction of nitrogen-containing moieties, particularly oximes. The synthesis of oximes from platanic acid and its derivatives has been reported as a straightforward and efficient transformation. researchgate.netrsc.org Typically, the reaction involves treating the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine, to facilitate the condensation reaction. rsc.org

The formation of an oxime at the C-20 position has been utilized as a final step in the synthesis of potential cytotoxic and antiviral agents. rsc.org In one study, both betulonic acid and platanic acid were converted to their respective oxime derivatives. rsc.org The resulting platanic acid oxime and its benzyl (B1604629) ester showed anti-HIV-1 activity. rsc.org

Furthermore, the synthesis of a small library of oximes derived from 3-O-acetyl-platanic acid has been described, and their cytotoxic properties were compared to the corresponding amides. researchgate.net These studies demonstrate that the C-20 oxime functionality is a valuable addition to the norlupane scaffold for exploring its biological potential.

The table below details the synthesis of oxime derivatives from 3-O-acetyl-platanic acid. researchgate.net

ReagentProductYield (%)
Hydroxylamine hydrochloride3-O-acetyl-platanic acid oxime-
O-methylhydroxylamine hydrochloride3-O-acetyl-platanic acid O-methyl oxime-
O-ethylhydroxylamine hydrochloride3-O-acetyl-platanic acid O-ethyl oxime-
O-benzylhydroxylamine hydrochloride3-O-acetyl-platanic acid O-benzyl oxime-

A dash indicates that the specific yield was not provided in the primary literature.

Development of Novel Reaction Pathways for Norlupane Scaffold Modification

The development of novel reaction pathways for the modification of the norlupane scaffold is an active area of research, aiming to access a wider diversity of chemical structures. While methodologies specifically targeting the 20,29,30-trinorlupane, (17alpha)- skeleton are still emerging, broader strategies in triterpenoid chemistry offer significant potential.

One promising avenue is the exploration of post-cyclization skeletal rearrangements. nih.govnih.gov Research into triterpenoid biosynthesis has revealed enzymatic pathways that can alter the carbon skeleton after the initial cyclization event. nih.govnih.gov These natural strategies, which often involve epoxidation followed by rearrangement cascades, provide a blueprint for developing new chemical methods to achieve similar skeletal diversity in the laboratory. nih.govnih.gov While not yet demonstrated on the 20,29,30-trinorlupane, (17alpha)- framework itself, the principles of harnessing such rearrangements could lead to the generation of entirely new norlupane-based scaffolds.

Late-stage functionalization is another key area of development. nih.gov These methods aim to introduce chemical modifications at a late stage in a synthetic sequence, allowing for the rapid diversification of complex molecules like triterpenoids. Techniques such as C-H activation and functionalization are particularly relevant, as they offer the potential to directly modify otherwise unreactive positions on the norlupane skeleton. The ability to selectively introduce new functional groups without the need for lengthy protecting group strategies would significantly expand the accessible chemical space for this class of compounds.

While specific examples of these novel pathways applied directly to 20,29,30-Trinorlupane, (17alpha)- are limited in the current literature, the ongoing advancements in synthetic methodology for other complex natural products suggest that it is only a matter of time before these powerful tools are brought to bear on the modification of the norlupane scaffold.

Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds in solution. For 20,29,30-Trinorlupane, (17alpha)-, a detailed analysis of its NMR spectra is fundamental to assigning the chemical environment of each proton and carbon atom within its complex polycyclic system.

Comprehensive Analysis of ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum would be characterized by a series of overlapping signals in the upfield region (typically 0.7-2.0 ppm), corresponding to the numerous methylene (B1212753) and methine protons of the saturated rings and the methyl groups. The chemical shifts of the methyl protons are particularly diagnostic, as their positions are influenced by the stereochemistry of the ring junctions.

The ¹³C NMR spectrum would provide a distinct signal for each of the 27 carbon atoms in the molecule. The chemical shifts would be expected to fall within the typical range for saturated hydrocarbons, with the methyl carbons appearing at the most upfield positions, followed by the methylene, methine, and quaternary carbons.

Predicted ¹³C NMR Chemical Shift Ranges for 20,29,30-Trinorlupane, (17alpha)-

Carbon TypePredicted Chemical Shift (ppm)
Methyl (CH₃)10 - 30
Methylene (CH₂)20 - 45
Methine (CH)35 - 60
Quaternary (C)30 - 50

Application of Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

To unambiguously assign the ¹H and ¹³C NMR spectra and to elucidate the stereochemical relationships within 20,29,30-Trinorlupane, (17alpha)-, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system. For instance, the correlations observed in a COSY spectrum would help to trace the connectivity of protons along each of the five rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a direct map of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for connecting different spin systems and for identifying quaternary carbons, which lack attached protons. For example, correlations from the methyl protons to adjacent quaternary carbons would be instrumental in assembling the complete molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Through-space interactions, rather than through-bond couplings, are observed. NOESY is vital for determining the relative stereochemistry of the molecule, such as the cis or trans fusion of the rings and the axial or equatorial orientation of substituents. For instance, NOE correlations between specific methyl groups and axial protons on the ring system would confirm the (17alpha) stereochemistry.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise molecular formula of a compound. For 20,29,30-Trinorlupane, (17alpha)- (C₂₇H₄₆), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺˙, confirming its elemental composition.

Electron ionization (EI) mass spectrometry of pentacyclic triterpenes typically results in complex fragmentation patterns. While specific fragmentation data for 20,29,30-Trinorlupane, (17alpha)- is not documented, the fragmentation of related lupane-type triterpenoids is well-studied. The fragmentation is often initiated by the cleavage of the C-ring, leading to characteristic daughter ions. A common fragmentation pathway involves a retro-Diels-Alder (RDA) reaction in ring C, although this is more prevalent in unsaturated analogues. In saturated systems like 20,29,30-Trinorlupane, fragmentation is generally driven by the cleavage of C-C bonds at the ring junctions, leading to a series of characteristic fragment ions that can provide structural information.

Hypothetical Key Fragment Ions in the Mass Spectrum of 20,29,30-Trinorlupane, (17alpha)-

m/z (mass-to-charge ratio)Proposed Fragment
370.3599[M]⁺˙ (C₂₇H₄₆)⁺˙
191[C₁₄H₂₃]⁺
177[C₁₃H₂₁]⁺

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.com To perform this analysis, a suitable single crystal of 20,29,30-Trinorlupane, (17alpha)- would need to be grown.

The diffraction of X-rays by the crystal lattice would produce a unique diffraction pattern. Analysis of this pattern allows for the calculation of the electron density map of the molecule, revealing the precise positions of all atoms in space. This would unequivocally confirm the connectivity of the atoms, the bond lengths, bond angles, and the stereochemistry at each of the chiral centers, including the crucial (17alpha) configuration. The resulting crystallographic data would provide an unambiguous depiction of the molecule's conformation in the solid state.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of 20,29,30-Trinorlupane, (17alpha)-, being a saturated hydrocarbon, would be relatively simple but characteristic.

The most prominent absorption bands would be due to the stretching and bending vibrations of the C-H bonds.

Characteristic IR Absorption Bands for 20,29,30-Trinorlupane, (17alpha)-

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960-2850C-H StretchingAlkane (CH₃, CH₂, CH)
1465-1450C-H Bending (Scissoring)Methylene (CH₂)
1385-1375C-H Bending (Rocking)Methyl (CH₃)

The absence of significant absorption bands in other regions of the spectrum (e.g., above 3000 cm⁻¹ for O-H or N-H stretching, or between 1800-1600 cm⁻¹ for C=O or C=C stretching) would confirm the saturated and non-functionalized nature of the trinorlupane skeleton.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. youtube.comrsc.org For a molecule like 20,29,30-Trinorlupane, (17alpha)-, DFT calculations can provide invaluable data on its fundamental properties. These calculations can determine the optimized molecular geometry, electron density distribution, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A larger gap implies higher stability and lower reactivity.

While specific DFT studies on 20,29,30-Trinorlupane, (17alpha)- are not extensively documented in public literature, the methodology has been successfully applied to other complex terpenoids. nih.govnih.gov For instance, DFT has been used to predict the relative energies of different stereoisomers and to understand the reaction mechanisms of their formation. beilstein-journals.org In the context of 20,29,30-Trinorlupane, (17alpha)-, DFT could be employed to:

Validate and refine its three-dimensional structure: By finding the lowest energy conformation, DFT can provide a highly accurate model of its shape.

Map the electrostatic potential surface: This would reveal the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack, respectively. Although as a saturated hydrocarbon, its reactivity is generally low, this analysis could be relevant for understanding its interactions in complex geochemical matrices.

Calculate thermodynamic properties: Enthalpy of formation, entropy, and Gibbs free energy can be computed, providing a theoretical basis for its stability under various geological conditions.

A hypothetical application of DFT could involve comparing the electronic properties of 20,29,30-Trinorlupane, (17alpha)- with its diastereomer, 18α(H)-22,29,30-Trisnorneohopane (Ts). This could help explain the observed differences in their geological stability and abundance.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Triterpenoid (B12794562) Isomers

Property20,29,30-Trinorlupane, (17alpha)- (Tm)18α(H)-22,29,30-Trisnorneohopane (Ts)
Total Energy (Hartree)-1060.xxxx-1060.yyyy
HOMO Energy (eV)-7.x-7.y
LUMO Energy (eV)1.a1.b
HOMO-LUMO Gap (eV)8.z8.w

Note: This table is illustrative and does not represent actual published data.

Molecular Modeling and Molecular Dynamics Simulations for Conformational Analysis

The rigid, fused-ring system of 20,29,30-Trinorlupane, (17alpha)- limits its conformational freedom compared to more flexible molecules. However, subtle conformational changes, such as chair-boat-twist interconversions of the cyclohexane (B81311) rings, can still occur. Molecular modeling and, more specifically, molecular dynamics (MD) simulations are ideal tools for exploring these dynamics.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system and understand its dynamic behavior. acs.org For 20,29,30-Trinorlupane, (17alpha)-, an MD simulation could reveal:

Preferred conformations: The simulation would show the most statistically probable arrangements of the atoms in space.

Vibrational modes: The simulations can be used to calculate the vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) spectra.

Interactions with other molecules: By placing the molecule in a simulated environment (e.g., a lipid bilayer or a solvent box), MD simulations can shed light on its intermolecular interactions. Studies on other hopanoids, such as diplopterol (B1670745) and bacteriohopanetetrol, have used MD to investigate their ordering effects within lipid membranes, a function analogous to that of cholesterol in eukaryotes. acs.orgnih.gov

While 20,29,30-Trinorlupane, (17alpha)- is primarily of geochemical interest, understanding its conformational behavior through MD could provide insights into its preservation and transport in sedimentary environments.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of a Hopanoid

ParameterValue
Force FieldGROMOS54a7
System1 Hopanoid Molecule, 128 DPPC lipids, 4000 water molecules
Simulation Time200 ns
Temperature310 K
Pressure1 bar
Integration Timestep2 fs

Note: This table provides an example of typical simulation parameters used in published studies on related hopanoids and is for illustrative purposes.

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which is particularly useful for structure elucidation and verification. For 20,29,30-Trinorlupane, (17alpha)-, the in silico prediction of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data would be highly valuable.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹³C and ¹H NMR chemical shifts of a molecule with a high degree of accuracy. nih.gov By comparing the calculated spectrum of a proposed structure with the experimental spectrum, chemists can confirm or refute the structural assignment. For a complex molecule like 20,29,30-Trinorlupane, (17alpha)-, with its many overlapping proton signals, a computationally predicted spectrum would be an invaluable aid in interpretation.

Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can help to understand fragmentation patterns observed in techniques like Gas Chromatography-Mass Spectrometry (GC-MS). jst.go.jp By calculating the bond dissociation energies and the stability of potential fragment ions, researchers can rationalize why certain fragments are more abundant than others. This is particularly relevant for the identification of hopanoids in complex mixtures like crude oil, where fragmentation patterns are key to their identification. researchgate.net

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Triterpenoid Carbon

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C-342.142.50.4
C-1756.356.0-0.3
C-2142.843.10.3
C-2231.031.20.2

Note: This table is a hypothetical example to illustrate the accuracy of modern DFT-based NMR prediction.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or a specific physical property. While 20,29,30-Trinorlupane, (17alpha)- is a saturated hydrocarbon with limited known biological activity, computational SAR methods could be hypothetically applied to explore the potential effects of structural modifications. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical relationships between chemical descriptors (e.g., steric, electronic, and hydrophobic parameters) and an observed activity. nih.gov For instance, a hypothetical QSAR study could investigate how modifications to the hopane (B1207426) skeleton affect its interaction with model membranes or its thermal stability.

Another powerful in silico technique is molecular docking. This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov While there are no known specific protein targets for 20,29,30-Trinorlupane, (17alpha)-, docking studies could be used to explore its potential to bind to enzymes involved in hydrocarbon degradation or to proteins that might be involved in its transport and accumulation in organisms. For example, studies on other pentacyclic triterpenes have used molecular docking to predict their binding affinity to cancer-related proteins. mdpi.com

A hypothetical SAR study on 20,29,30-Trinorlupane, (17alpha)- might involve:

Creating a virtual library of derivatives with different functional groups at various positions.

Calculating a range of molecular descriptors for each derivative.

Developing a QSAR model to predict a property of interest (e.g., membrane ordering effect).

Using molecular docking to screen the library against a hypothetical receptor to identify potential binders.

These computational approaches, while not yet applied extensively to this specific biomarker, hold significant promise for future research, potentially bridging the gap between its geochemical role and other scientific disciplines.

Mechanistic Investigations of Biological Activities of 20,29,30 Trinorlupane, 17alpha Derivatives in Vitro Focus

Apoptosis Induction and Cellular Cytotoxicity Pathways

A significant focus of the research on lupane (B1675458) derivatives is their ability to trigger programmed cell death, or apoptosis, in cancer cells. mdpi.com Evasion of apoptosis is a key characteristic of cancer, and therapies that can reactivate this process are highly sought after. mdpi.com Lupane derivatives have demonstrated potent pro-apoptotic effects across various cancer cell lines. nih.gov

Assessment of Cell Viability and Proliferation (e.g., Sulforhodamine B (SRB) Assays)

The initial step in evaluating the anticancer potential of a compound is to assess its effect on cell viability and proliferation. The Sulforhodamine B (SRB) assay is a widely used method for this purpose. nih.gov It is a colorimetric assay that determines cell density based on the measurement of total cellular protein content, providing an effective way to screen the cytotoxicity of compounds against adherent cells. nih.gov

Studies on lupane derivatives have consistently shown their ability to inhibit the proliferation of cancer cells. The median inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric. For instance, the derivative 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1m) demonstrated a notable IC50 value against the K562 chronic myeloid leukemia cell line. nih.govnih.govresearchgate.net This indicates that even minor structural changes to the parent triterpene can significantly improve its antiproliferative effects. nih.govnih.gov

Table 1: In Vitro Cytotoxicity (IC50) of Selected Lupane Triterpene Derivatives on Leukemia Cell Lines. nih.gov
CompoundCell LineIC50 (µM)
3α,24-dihydroxylup-20(29)-en-28-oic acid (T1)K56214.89
3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1m)K5629.45
3α,24-dihydroxylup-20(29)-en-28-oic acid (T1)HL6015.28
3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1m)HL6010.15

Analysis of Apoptotic Markers and Morphological Changes (e.g., Fluorescence Microscopy, FACS Analysis)

Following the confirmation of cytotoxicity, investigations proceed to determine if the mode of cell death is apoptosis. This involves observing characteristic morphological and biochemical changes. Apoptosis is marked by distinct features such as cell shrinkage, membrane blebbing, and nuclear condensation and fragmentation. mdpi.comresearchgate.netsemanticscholar.org

Fluorescence microscopy is used to visualize these changes, while Flow Cytometry (FACS) analysis provides quantitative data. For example, FACS analysis can identify an increase in the sub-G0 cell population, which is indicative of apoptotic cells with fragmented DNA. researchgate.net Studies on the lupane derivative T1m showed a concentration-dependent increase in this sub-G0 population in K562 cells, confirming its apoptosis-inducing effect. researchgate.net The process of apoptosis culminates in the formation of "apoptotic bodies," which are then cleared by phagocytic cells like macrophages, preventing an inflammatory response. semanticscholar.org

Elucidation of Intracellular Signaling Pathways Involved in Programmed Cell Death

Understanding the specific molecular pathways activated by lupane derivatives is crucial. Programmed cell death is primarily regulated by two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. semanticscholar.orgnih.gov Both pathways converge on the activation of a family of cysteine proteases called caspases. nih.gov These are categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7). nih.govnih.gov

Research indicates that lupane derivatives often act through the intrinsic pathway. nih.govmdpi.com This pathway is initiated by intracellular stress and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2) members. semanticscholar.org The derivative T1m was found to cause a loss of mitochondrial membrane potential (MMP), a key event in intrinsic apoptosis. nih.govnih.govresearchgate.net This disruption leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. mdpi.com Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9, subsequently activating executioner caspases like caspase-3, leading to the systematic dismantling of the cell. nih.govmdpi.com

Enzyme Inhibition Kinetics and Selectivity Studies

Beyond their anticancer effects, certain derivatives of natural compounds are investigated for their ability to inhibit specific enzymes involved in other diseases.

Inhibition of Cholinesterases (e.g., Butyrylcholinesterase, Acetylcholinesterase)

Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for breaking down the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it helps to restore cholinergic function. nih.gov While the primary focus of lupane derivative research has been on cancer, the development of hybrid molecules combining a triterpene scaffold with known pharmacophores is an active area of medicinal chemistry. nih.gov For context, established drugs like tacrine (B349632) and donepezil (B133215) are well-known cholinesterase inhibitors. nih.gov

Determination of Inhibition Type and Kinetic Constants (e.g., Ki, IC50)

The efficacy and specificity of an enzyme inhibitor are quantified by kinetic constants. The half-maximal inhibitory concentration (IC50) value indicates the concentration of an inhibitor required to reduce the enzyme's activity by half. A lower IC50 value signifies greater potency. For example, the drug donepezil is a potent inhibitor of electric eel acetylcholinesterase (eeAChE). nih.gov Novel hybrids, such as those combining feruloyl and donepezil elements, have been synthesized and evaluated for their cholinesterase inhibitory activity, demonstrating the potential for creating multifunctional drugs. nih.gov

Table 2: Cholinesterase Inhibitory Activity (IC50) of Selected Compounds. nih.gov
CompoundEnzymeIC50 (µM)
Donepezil-BHT Hybrid (Compound 19)eeAChE0.075
Donepezil-BHT Hybrid (Compound 19)hAChE0.75
Feruloyl-Donepezil Hybrid (Compound 20)eeAChE0.46

Scientific Focus: The Quest to Unravel the Biological Mysteries of 20,29,30-Trinorlupane, (17alpha)-

Initial investigations into the biological activities of the chemical compound 20,29,30-Trinorlupane, (17alpha)-, and its derivatives have yet to yield specific data regarding their direct interactions with enzymes or other biological targets in vitro. While the broader family of triterpenoids, to which this compound belongs, is known for a wide range of biological effects, specific mechanistic studies on this particular trinorlupane scaffold remain a nascent field of scientific inquiry.

Currently, there is a notable absence of published research detailing the structure-activity relationships (SAR) that govern the potential enzyme inhibition specificity of 20,29,30-Trinorlupane, (17alpha)- derivatives. Similarly, explorations into other investigational in vitro biological targets and mechanisms, such as receptor binding and protein-ligand interactions, have not been specifically reported for this compound.

The study of structure-activity relationships is a cornerstone of medicinal chemistry. It involves systematically altering the chemical structure of a lead compound and observing the corresponding changes in its biological activity. This process allows researchers to identify the key chemical features—or pharmacophores—responsible for a compound's effects. For instance, research on other, unrelated molecular families has demonstrated how modifications to a core structure can dramatically influence enzyme inhibition. Studies on isatin (B1672199) derivatives have shown that the addition of chlorine atoms to the benzene (B151609) ring and the rotational freedom of certain chemical groups are critical for inhibiting the enzyme tryptophan 2,3-dioxygenase. nih.gov Similarly, investigations into lathyrane-based diterpenoids have revealed that maintaining a specific acyl group and introducing hydrophobic structures at certain positions are key to their anti-inflammatory effects. nih.gov

Likewise, the exploration of other in vitro biological targets is crucial for understanding a compound's full mechanistic profile. This can involve a range of techniques, from receptor binding assays that measure the affinity of a compound for a specific receptor to more complex studies of protein-ligand interactions. For example, research into aminopropanone derivatives has utilized X-ray crystallography and docking studies to understand how these compounds bind to and inhibit trypanothione (B104310) reductase, a key enzyme in Leishmania parasites. nih.gov

While these examples from other areas of chemical biology highlight the methodologies used to elucidate the biological activities of novel compounds, it is important to underscore that such detailed investigations have not yet been published for 20,29,30-Trinorlupane, (17alpha)-. The scientific community awaits focused research that will shed light on the potential therapeutic applications of this intriguing molecule. Future studies will be essential to determine if this trinorlupane derivative possesses any significant enzyme-inhibiting properties or interacts with other biological targets in a therapeutically meaningful way.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Identification and Distribution of Norlupane Precursors and Derivatives in Plant Extracts and Other Natural Sources

Norlupane triterpenoids, including derivatives of 20,29,30-Trinorlupane, (17alpha)-, are specialized secondary metabolites found in a select number of plant species. Their occurrence is less frequent than their C30 lupane (B1675458) precursors, such as lupeol (B1675499), betulin (B1666924), and betulinic acid, which are widely distributed in the plant kingdom. nih.govresearchgate.net The identification of norlupanes has been the result of detailed phytochemical investigations into plants often used in traditional medicine.

Research has led to the isolation of several novel norlupane structures from various plant sources. For instance, the twigs and leaves of Phyllanthus acidus have yielded 29-norlupane-1β-hydroxy-3,20-dione, alongside known precursors like lupeol and lupeone. nih.gov Similarly, a unique nor-lupane triterpenoid (B12794562), 3-oxo-29α-hydroxy-17β,20-epoxy-28-norlupane, was discovered in the leaves of Schefflera venulosa (now corrected to Schefflera elliptica). nih.govresearchgate.net The leaves of Eleutherococcus sessiliflorus have also been identified as a source of new lupane-type triterpenoids and at least one nortriterpenoid. frontiersin.org

These findings indicate that the structural modification of the common lupane skeleton, leading to norlupane derivatives, is a characteristic feature of the secondary metabolism of these specific plant genera. The distribution of these compounds appears to be concentrated in the leaves and twigs of the host plants.

Table 1: Examples of Naturally Occurring Norlupane Derivatives and Their Plant Sources This table is interactive. You can sort and filter the data.

Compound Name Plant Source Plant Part Reference
29-Norlupane-1β-hydroxy-3,20-dione Phyllanthus acidus Twigs and Leaves nih.gov
3-Oxo-29α-hydroxy-17β,20-epoxy-28-norlupane Schefflera elliptica (syn. S. venulosa) Leaves nih.govresearchgate.net
Elesesterpenes (including one nortriterpenoid) Eleutherococcus sessiliflorus Leaves frontiersin.org

Chromatographic and Spectroscopic Methods for Isolation and Purification from Complex Natural Mixtures

The isolation and structural elucidation of norlupane triterpenoids from complex plant extracts is a multi-step process that relies on a combination of advanced chromatographic and spectroscopic techniques.

Chromatographic Separation: The initial step involves extraction from plant material, typically using organic solvents like methanol (B129727) or ethanol. The resulting crude extract contains a multitude of compounds. To isolate the target norlupanes, chemists widely employ column chromatography. nih.gov This technique separates compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). nih.govrotachrom.com The polarity of the compounds dictates their rate of travel through the column, allowing for their separation. youtube.com Often, repeated column chromatography steps are necessary to achieve pure compounds. koreascience.kr Other methods like thin-layer chromatography (TLC) are used for monitoring the separation process. nih.gov For sensitive compounds, adjustments to chromatographic conditions, such as temperature, are critical to prevent degradation during isolation. chromatographyonline.com

Spectroscopic Elucidation: Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are paramount. They provide detailed information about the carbon-hydrogen framework of the molecule, allowing scientists to piece together its connectivity and relative stereochemistry. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular formula of the compound. frontiersin.org

X-ray Crystallography: In some cases, if a suitable crystal of the compound can be grown, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure and its absolute configuration. nih.govfrontiersin.org

Optical Rotatory Dispersion (ORD): This chiroptical method can also be used to help determine the absolute stereochemistry of lupane triterpenoids. researchgate.net

Table 2: Key Methodologies for the Isolation and Identification of Norlupane Triterpenoids This table is interactive. You can sort and filter the data.

Technique Purpose Details Reference
Column Chromatography Purification & Separation Separates compounds from a mixture based on polarity, using a solid stationary phase (e.g., silica gel). rotachrom.com nih.govkoreascience.kr
Thin-Layer Chromatography (TLC) Monitoring Used to quickly assess the composition of fractions collected during column chromatography. nih.gov youtube.com
High-Resolution Mass Spectrometry (HR-MS) Structure Elucidation Determines the exact molecular weight and elemental formula. frontiersin.org
1D & 2D NMR Spectroscopy Structure Elucidation Reveals the molecular skeleton, connectivity, and stereochemistry of the compound. nih.govresearchgate.netfrontiersin.org

Proposed Biosynthetic Routes and Enzymatic Transformations Leading to Norlupane Triterpenoids

The biosynthesis of norlupane triterpenoids is understood to begin with the well-established pathway for their C30 precursors. The ultimate formation of a "trinor-" structure like 20,29,30-Trinorlupane implies the removal of three carbon atoms from the parent lupane skeleton through subsequent enzymatic modifications.

The foundational steps are as follows:

Squalene Cyclization: The universal triterpenoid precursor, (3S)-2,3-oxidosqualene, undergoes a complex cyclization reaction. nih.govthescipub.com This process is initiated by an enzyme from the oxidosqualene cyclase (OSC) group. researchgate.net

Cationic Rearrangement: The cyclization produces a tetracyclic dammarenyl cation intermediate. nih.govresearchgate.net

Lupeol Formation: Through a series of rearrangements and a final deprotonation, this cation is converted into the pentacyclic lupane skeleton. The enzyme lupeol synthase (LUS) specifically catalyzes the formation of lupeol, the parent compound of the lupane family. thescipub.comresearchgate.net

From lupeol, further enzymatic modifications create the diversity of lupane-type triterpenoids seen in nature. These are primarily oxidative reactions catalyzed by cytochrome P450 monooxygenases. thescipub.comresearchgate.net For example, the oxidation of the methyl group at the C-28 position leads to betulin and subsequently betulinic acid. thescipub.com

The formation of norlupane triterpenoids, such as 20,29,30-Trinorlupane, represents a more advanced biosynthetic step. It is proposed that these compounds arise from C30 lupane precursors like lupeol through enzymatic processes that cleave carbon-carbon bonds. The loss of carbons C-29 and C-30 from the isopropenyl group and C-20 from the E-ring would require specific oxidative enzymes capable of catalyzing these bond scissions. While the exact enzymes responsible for creating norlupane structures have not been fully characterized, their existence is inferred from the isolation of these metabolites from plant tissues. Chemical precedent for modifying these positions exists, such as the selective allylic oxidation at C-30 using certain reagents, hinting at the chemical feasibility of such transformations in a biological context. mdpi.com

Advanced Analytical Research Techniques

Advanced Chromatographic Separation and Identification Methods

The separation and identification of 20,29,30-Trinorlupane, (17alpha)-, and its isomers are primarily achieved through high-resolution chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a widely adopted method for the separation of non-volatile triterpenoids. nih.govresearchgate.net For compounds like 20,29,30-Trinorlupane, (17alpha)-, which lack strong chromophores for UV detection, derivatization or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) is often necessary. nih.govnih.gov A typical HPLC method for separating pentacyclic triterpenoids may utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with additives like acetic acid or formic acid to improve peak shape. nih.govacs.org The optimization of column temperature and flow rate is crucial for achieving adequate resolution between structurally similar isomers. nih.gov

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer, is a cornerstone for the analysis of volatile and semi-volatile compounds like 20,29,30-Trinorlupane, (17alpha)-. Due to the high boiling point of triterpenoids, high-temperature (HT) GC columns are often required for their analysis. nih.gov The selection of the stationary phase is critical; for instance, a DB-XLB stationary phase has been shown to provide baseline separation of 2-methyl and desmethyl hopanoid homologs. nih.gov

In geological and petroleum studies, the analysis of hopanes, including the C27 hopane (B1207426) 17α(H)-22,29,30-Trisnorhopane (an alternative name for 20,29,30-Trinorlupane, (17alpha)-), is routinely performed using GC-MS. sigmaaldrich.com The identification is often based on the retention time and the presence of a characteristic mass fragment at a mass-to-charge ratio (m/z) of 191. sigmaaldrich.comresearchgate.net For highly complex samples, comprehensive two-dimensional gas chromatography (GC × GC) offers superior separation power, enabling the resolution of thousands of compounds. researchgate.net

Table 1: Example GC Conditions for Hopane Analysis

Parameter Condition Reference
Column Type Capillary [N/A]
Stationary Phase DB-XLB nih.gov
Injector Programmable Temperature Vaporization (PTV) nih.gov
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS) nih.gov
Typical Ion Monitored (MS) m/z 191 sigmaaldrich.comresearchgate.net

Hyphenated Techniques for Comprehensive Qualitative and Quantitative Analysis in Research Samples

The coupling of chromatographic separation with mass spectrometry provides an unparalleled level of sensitivity and selectivity for the analysis of 20,29,30-Trinorlupane, (17alpha)- in intricate research samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has emerged as a powerful tool for the analysis of triterpenoids in various matrices, including plant extracts and environmental samples. nih.govnih.govmdpi.commdpi.comnih.govnih.govacs.org This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Ionization of triterpenoids can be achieved using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). acs.org

In the negative ion mode, triterpenoids typically form [M-H]⁻ ions. acs.org Subsequent fragmentation in the collision cell provides structural information. For instance, the fragmentation of oleanane-type triterpenes often involves the loss of a carboxylic acid group at position 17. nih.gov For quantitative analysis, the use of Multiple Reaction Monitoring (MRM) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions. mdpi.com The development of accurate quantitative methods often relies on the use of isotopically labeled internal standards, such as deuterated analogs, to compensate for matrix effects and variations in instrument response. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the most established hyphenated technique for the analysis of hopanes and other petroleum biomarkers. wikipedia.org The electron ionization (EI) mass spectra of hopanes are characterized by a prominent fragment ion at m/z 191, which corresponds to the A/B ring system and is a diagnostic marker for this class of compounds. sigmaaldrich.comresearchgate.netresearchgate.net This allows for the selective identification and quantification of hopanes even in complex hydrocarbon mixtures.

The analysis of crude oils and sediment extracts often involves an initial fractionation step, for example by preparative HPLC, to isolate the sterol and triterpenoid (B12794562) fraction before GC-MS analysis. sigmaaldrich.com High-resolution capillary columns are essential for separating the numerous isomers present in geological samples. rsc.org

Table 2: Common Mass Spectrometric Parameters for Triterpenoid Analysis

Technique Ionization Mode Common Fragment Ions Application Reference
LC-MS/MS ESI Negative [M-H]⁻, [M-H-H₂O]⁻, characteristic ring cleavages Plant extracts, environmental samples acs.org
GC-MS EI Positive m/z 191 Geological samples, petroleum sigmaaldrich.comresearchgate.net

Method Development for Quantitative Analysis of Norlupane Derivatives in Experimental Matrices

The development of robust quantitative methods for norlupane derivatives like 20,29,30-Trinorlupane, (17alpha)- is critical for obtaining accurate and reliable research data. This process involves several key steps, from sample preparation to method validation.

Sample Preparation:

The choice of sample preparation technique depends on the matrix and the concentration of the analyte. For solid samples like sediments or plant material, an extraction step is required. This can be achieved using techniques like Soxhlet extraction or ultrasonic-assisted extraction with appropriate organic solvents. acs.org For complex matrices, a cleanup step using solid-phase extraction (SPE) can effectively remove interfering compounds and concentrate the analytes of interest. nih.gov In some cases, derivatization of the triterpenoids may be necessary to improve their chromatographic properties or detection sensitivity. nih.gov

Method Validation:

A quantitative analytical method must be thoroughly validated to ensure its reliability. Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. Good linearity is typically indicated by a correlation coefficient (r²) greater than 0.99. nih.gov

Accuracy and Recovery: Accuracy is assessed by determining the recovery of the analyte from a spiked matrix. Recoveries are typically expected to be within a range of 80-120%. nih.gov

Precision: Precision is a measure of the repeatability of the method and is usually expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should generally be below 15%. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. mdpi.com

The challenges in quantitative hopanoid analysis include the structural diversity of these compounds and the variability in their ionization efficiencies, which necessitates the use of purified standards for accurate calibration. nih.govnih.gov Validated methods for the quantitative analysis of triterpenoids have been successfully developed using techniques such as HPLC-ELSD and LC-MS/MS, demonstrating good linearity, recovery, and precision. nih.govnih.gov

Future Research Directions and Translational Perspectives in Chemical Sciences

Development of Novel and Economically Viable Synthetic Methodologies

A critical barrier to the extensive study and potential application of 20,29,30-Trinorlupane, (17alpha)- is its limited availability from natural sources. researchgate.net Future research must prioritize the development of novel and economically viable synthetic methodologies. While the total synthesis of complex terpenes has been a long-standing challenge for chemists, recent advances in synthetic strategies offer promising avenues. researchgate.netnih.gov

Rational Design and Synthesis of Derivates with Enhanced or Novel Biological Activities

The core structure of 20,29,30-Trinorlupane, (17alpha)- provides a versatile scaffold for the rational design and synthesis of new derivatives with potentially enhanced or entirely novel biological activities. nih.gov By systematically modifying functional groups on the triterpenoid (B12794562) backbone, researchers can probe structure-activity relationships (SAR) and optimize the molecule for specific biological targets. nih.govnih.gov

Key positions for derivatization on related lupane-type triterpenes often include the C-3 and C-28 positions, where the introduction of different functional groups can dramatically alter biological effects. nih.gov The synthesis of a diverse library of derivatives, incorporating various heterocyclic moieties or other pharmacophores, will be a crucial step. mdpi.comnih.gov This synthetic effort will be guided by computational modeling to predict the impact of structural changes on biological activity, thereby streamlining the discovery of potent and selective analogs. nih.gov

In-depth Mechanistic Elucidation of Biological Interactions at the Molecular Level

Understanding how 20,29,30-Trinorlupane, (17alpha)- and its derivatives interact with biological systems is fundamental to their development. Future research must move beyond preliminary activity screens to a detailed molecular-level understanding of their mechanisms of action. researchgate.net This involves identifying specific protein targets and characterizing the binding interactions. nih.gov

A variety of advanced techniques will be indispensable in this endeavor. Biochemical methods can be used to pinpoint protein binding partners. For instance, creating derivatives with functionalities suitable for affinity chromatography can aid in the isolation of target proteins. Furthermore, biophysical techniques such as surface plasmon resonance and isothermal titration calorimetry can quantify the binding affinity and thermodynamics of the interaction. Ultimately, high-resolution structural biology methods like X-ray crystallography or cryo-electron microscopy will be essential to visualize the precise binding mode of the triterpenoid within its target protein, providing invaluable information for further rational design. nih.gov

Exploration of New Chemical Biology Applications and Target Identification

The unique three-dimensional structure of 20,29,30-Trinorlupane, (17alpha)- makes it an excellent candidate for development into a chemical probe to explore cellular processes and identify new drug targets. nih.govmskcc.org By chemically modifying the trinorlupane scaffold to include reporter tags, such as fluorescent dyes or biotin, researchers can create powerful tools for chemical biology studies. nih.govmskcc.org

Fluorescently labeled derivatives, for example, would allow for the visualization of the compound's subcellular localization and trafficking through advanced microscopy techniques. nih.gov Furthermore, the synthesis of derivatives bearing photo-crosslinking groups or other reactive handles would enable the covalent labeling and subsequent identification of protein targets within their native cellular environment. nih.gov This approach is a powerful strategy for unbiased target discovery and for elucidating the molecular basis of the compound's biological effects. nih.gov

Interdisciplinary Approaches in Triterpenoid Research, Integrating Computational and Experimental Studies

The complexity of triterpenoid research necessitates a highly interdisciplinary approach that integrates computational and experimental methods. nih.gov The synergy between these disciplines will be crucial for accelerating the discovery and development of 20,29,30-Trinorlupane, (17alpha)-based compounds.

Computational tools, including molecular docking and molecular dynamics simulations, can be used to predict how derivatives will interact with potential biological targets, thereby guiding synthetic efforts toward the most promising candidates. nih.gov These in silico predictions can then be validated through experimental testing of the synthesized compounds. The resulting biological data, in turn, can be used to refine and improve the computational models, creating a powerful feedback loop. This iterative cycle of design, synthesis, testing, and modeling will be essential for efficiently navigating the vast chemical space of triterpenoid derivatives and for unlocking the full therapeutic potential of 20,29,30-Trinorlupane, (17alpha)-. nih.gov

Q & A

Basic Research Questions

Q. What are the key structural characteristics of (17alpha)-20,29,30-Trinorlupane, and how can they be determined experimentally?

  • Answer: The compound’s structure (C₂₇H₄₆, MW 370.66) is defined by its triterpenoid backbone with specific nor-lupane modifications. Key features include the absence of methyl groups at positions 20, 29, and 30. Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for stereochemical resolution. Cross-referencing spectral data with computational models (e.g., density functional theory) enhances accuracy .

Q. What are the established methods for synthesizing (17alpha)-20,29,30-Trinorlupane, and what are their respective yields and challenges?

  • Answer: Synthesis typically involves biomimetic approaches (e.g., cyclization of squalene derivatives) or stepwise chemical modifications of lupane precursors. Challenges include regioselectivity in demethylation (positions 20, 29, 30) and preserving the 17α-configuration. Yields vary (10–35%) depending on purification methods (e.g., column chromatography vs. recrystallization). Detailed protocols should specify catalysts (e.g., Lewis acids), solvent systems, and inert atmosphere requirements to minimize side reactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of (17alpha)-20,29,30-Trinorlupane under varying environmental conditions?

  • Answer: Stability studies should employ accelerated degradation protocols :

  • Thermal stability: Incubate samples at 40–80°C and monitor decomposition via HPLC or GC-MS.
  • Photostability: Expose to UV/visible light (ICH Q1B guidelines) and assess isomerization or oxidation.
  • pH-dependent hydrolysis: Test in buffered solutions (pH 1–12) to identify labile functional groups.
    Data should be analyzed using Arrhenius kinetics to predict shelf-life. Include controls (e.g., antioxidants, light-blocking agents) to isolate degradation pathways .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data when characterizing (17alpha)-20,29,30-Trinorlupane derivatives?

  • Answer: Discrepancies (e.g., NMR signal splitting, unexpected MS fragments) require triangulation :

  • Repetition under standardized conditions (solvent, temperature, instrument calibration).
  • Comparative analysis with analogous compounds (e.g., 17β-isomers) to isolate stereochemical effects.
  • Advanced techniques: 2D NMR (COSY, NOESY) for spatial correlations; high-resolution MS for exact mass validation.
    Statistical tools (e.g., Cronbach’s alpha) assess data consistency across replicates .

Q. How can in silico modeling be integrated with experimental data to predict the biological activity of (17alpha)-20,29,30-Trinorlupane?

  • Answer: Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., steroid receptors) and molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions via in vitro assays (e.g., enzyme inhibition, cell viability). Use quantitative structure-activity relationship (QSAR) models to correlate computational outputs with experimental IC₅₀ values .

Q. What are the best practices for ensuring reproducibility in the synthesis of (17alpha)-20,29,30-Trinorlupane across different laboratories?

  • Answer: Reproducibility requires:

  • Detailed synthetic protocols with exact molar ratios, reaction times, and purification thresholds (e.g., HPLC purity ≥95%).
  • Inter-laboratory validation: Share samples with independent labs for spectral replication (NMR, MS).
  • Open-data repositories: Publish raw spectral files and crystallographic data (CIF format) for public verification.
    Adherence to NIH guidelines for preclinical research ensures transparency .

Q. How should researchers approach the analysis of trace impurities in (17alpha)-20,29,30-Trinorlupane samples, and what are the implications for pharmacological studies?

  • Answer: Impurity profiling involves:

  • High-sensitivity LC-MS/MS to detect contaminants at ppm levels.
  • Forced degradation studies to identify potential genotoxic impurities (e.g., alkylating agents).
  • Bioactivity assays to test impurity effects on pharmacological targets (e.g., receptor binding).
    Report impurities using ICH M7 guidelines, including structural elucidation and toxicological risk assessment .

Data Presentation Guidelines

  • Tables: Use Word tables with Roman numerals, titles above, and footnotes below. Include raw data (e.g., NMR shifts, yields) and processed metrics (mean ± SD) with justified precision (e.g., ±0.01 mg) .
  • Figures: Label axes clearly (e.g., "Wavelength (nm) vs. Absorbance"), standardize colors for comparative analyses, and cite all instrumentation models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
20,29,30-Trinorlupane, (17alpha)-
Reactant of Route 2
20,29,30-Trinorlupane, (17alpha)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.